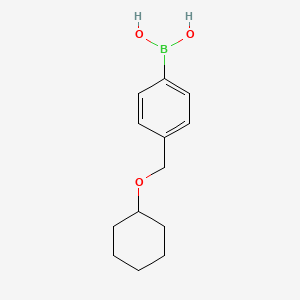

4-(Cyclohexyloxy)methylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative characterized by a cyclohexyloxymethyl substituent at the para position of the phenyl ring. The compound’s structure combines the electron-withdrawing boronic acid group (–B(OH)₂) with a bulky, lipophilic cyclohexyl ether moiety. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)methylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better scalability .

化学反应分析

Types of Reactions: 4-(Cyclohexyloxy)methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.

Esterification: Alcohols and acid catalysts are used under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

Oxidation: Phenols are formed as major products.

Esterification: Boronate esters are the primary products.

科学研究应用

4-(Cyclohexyloxy)methylphenylboronic acid has diverse applications in scientific research:

作用机制

The mechanism of action of 4-(Cyclohexyloxy)methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(Cyclohexyloxy)methylphenylboronic acid with analogous phenylboronic acids differing in substituent type and position:

Key Observations:

Steric and Electronic Effects: The cyclohexyloxymethyl group introduces significant steric bulk compared to smaller substituents like methoxy (–OCH₃) or methylsulfonyl (–SO₂CH₃). This may reduce reaction rates in Suzuki couplings due to hindered access to the boron center . In contrast, sulfonyl and carboxylic acid groups are electron-withdrawing, which may alter reactivity .

Lipophilicity and Solubility: Cyclohexyloxymethyl and other bulky substituents increase lipophilicity (logP ≈ 2–3 estimated), enhancing membrane permeability but reducing aqueous solubility. Methoxy and aminoalkyl derivatives exhibit moderate hydrophilicity, while sulfonyl and carboxy groups improve solubility in polar solvents .

生物活性

4-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and molecular recognition.

Chemical Structure

The compound features a phenyl ring substituted with a cyclohexyloxy group and a boronic acid functional group. Its chemical structure can be represented as follows:

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biological molecules such as enzymes and receptors. The boron atom can form complexes with hydroxyl groups present in sugars and other biomolecules, influencing various biological pathways. This interaction can modulate enzyme activity, alter signal transduction pathways, and affect cellular processes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through the inhibition of specific cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells by targeting key signaling pathways involved in cell proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of phenylboronic acids demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 µM depending on the substituents on the phenyl ring .

Antidiabetic Effects

Boronic acids have also been explored for their potential use in diabetes management. The ability of these compounds to inhibit certain enzymes involved in glucose metabolism presents a promising avenue for therapeutic application.

- Research Findings : In vitro studies have shown that this compound can inhibit the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition may lead to reduced postprandial blood glucose levels .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | IC50 (µM) | Anticancer Activity | α-Glucosidase Inhibition |

|---|---|---|---|

| This compound | 10 | Yes | Yes |

| 4-Methylphenylboronic acid | 15 | Yes | Moderate |

| Phenylboronic acid | 25 | Yes | No |

Applications in Drug Development

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its ability to selectively target enzymes involved in metabolic pathways positions it as a potential treatment for cancer and diabetes.

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and selectivity. Investigations into its pharmacokinetics and bioavailability are essential steps toward developing it into a viable therapeutic option.

属性

IUPAC Name |

[4-(cyclohexyloxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJIFPBSHMFGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681337 |

Source

|

| Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221823-93-3 |

Source

|

| Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。